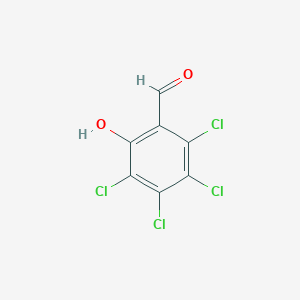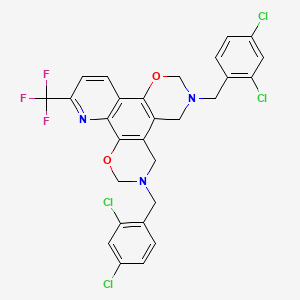
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the oxazino and pyrido rings. The dichlorophenyl and trifluoromethyl groups are then added through specific substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, thereby exerting its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(methyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(ethyl)-
Uniqueness
The uniqueness of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
41193-00-4 |
|---|---|
Formule moléculaire |
C28H20Cl4F3N3O2 |
Poids moléculaire |
629.3 g/mol |
Nom IUPAC |
5,10-bis[(2,4-dichlorophenyl)methyl]-16-(trifluoromethyl)-3,12-dioxa-5,10,15-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),15,17-pentaene |
InChI |
InChI=1S/C28H20Cl4F3N3O2/c29-17-3-1-15(22(31)7-17)9-37-11-20-21-12-38(10-16-2-4-18(30)8-23(16)32)14-40-27(21)25-19(26(20)39-13-37)5-6-24(36-25)28(33,34)35/h1-8H,9-14H2 |
Clé InChI |
ZDZFVCAMTJIFEH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C(C4=C2CN(CO4)CC5=C(C=C(C=C5)Cl)Cl)N=C(C=C3)C(F)(F)F)OCN1CC6=C(C=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
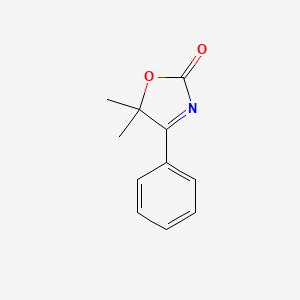
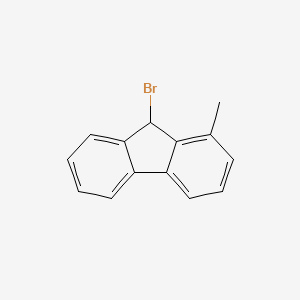
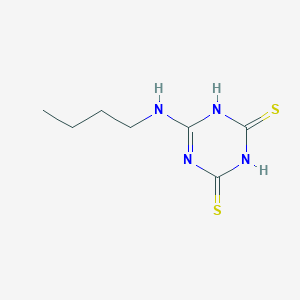


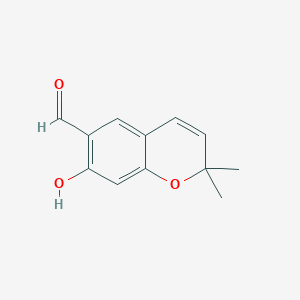
propanedioate](/img/structure/B14673634.png)
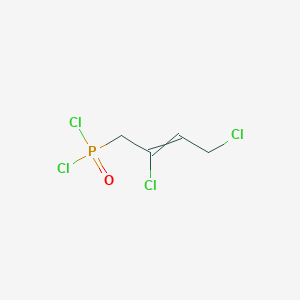
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
